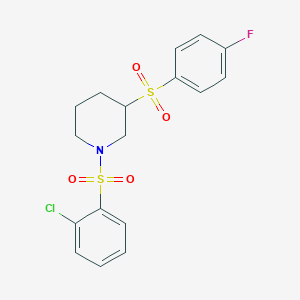
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is a complex organic compound characterized by the presence of both chlorophenyl and fluorophenyl sulfonyl groups attached to a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Introduction of Sulfonyl Groups: The chlorophenyl and fluorophenyl sulfonyl groups are introduced through sulfonylation reactions. This involves the reaction of the piperidine ring with sulfonyl chlorides in the presence of a base such as triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of efficient purification methods.
化学反应分析
Types of Reactions
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amines.
科学研究应用
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: The compound can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of 1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways, which may be exploited for therapeutic purposes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-((2-Bromophenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine: Similar structure but with a bromine atom instead of chlorine.
1-((2-Chlorophenyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)piperidine: Similar structure but with an additional chlorine atom.
Uniqueness
1-(2-chlorobenzenesulfonyl)-3-(4-fluorobenzenesulfonyl)piperidine is unique due to the presence of both chlorophenyl and fluorophenyl sulfonyl groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNO4S2/c18-16-5-1-2-6-17(16)26(23,24)20-11-3-4-15(12-20)25(21,22)14-9-7-13(19)8-10-14/h1-2,5-10,15H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPPHXMNBXJUDKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














